molecular formula C9H3Cl2NO3 B12695072 Isocyanotoisophthaloyl chloride CAS No. 109069-53-6

Isocyanotoisophthaloyl chloride

Cat. No.: B12695072
CAS No.: 109069-53-6
M. Wt: 244.03 g/mol
InChI Key: QYAMZFPPWQRILI-UHFFFAOYSA-N
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Description

Isocyanotoisophthaloyl chloride is a chemical compound with the molecular formula C9H3Cl2NO3. It is known for its unique reactivity and is used in various industrial and scientific applications. This compound is particularly significant in the synthesis of advanced materials and polymers due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocyanotoisophthaloyl chloride can be synthesized using carbonyl chlorinating reagents such as triphosgene. The process involves the reaction of 5-amido-isophthalic acid with triphosgene in the presence of a composite catalyst. The intermediate formed, 5-chloride formylamine-isophthaloyl, is then refluxed to obtain the final product . The reaction conditions are optimized by using a reverse adding mode, a composite catalyst of triethylamine and imidazole, and a solvent combination of tetrahydrofuran and chlorobenzene .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize waste and enhance safety.

Chemical Reactions Analysis

Types of Reactions: Isocyanotoisophthaloyl chloride undergoes various chemical reactions, including substitution, hydrolysis, and polymerization. It reacts with nucleophiles such as amines and alcohols to form corresponding substituted products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isophthaloyl derivatives, polyamide-urea membranes, and other advanced materials.

Scientific Research Applications

Isocyanotoisophthaloyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isocyanotoisophthaloyl chloride involves its reactivity with nucleophiles. The compound’s isocyanate group reacts with amines to form urea linkages, while the acyl chloride groups can undergo substitution reactions. These reactions are crucial in the formation of polymers and other advanced materials .

Comparison with Similar Compounds

Uniqueness: Isocyanotoisophthaloyl chloride is unique due to its dual functional groups (isocyanate and acyl chloride), which provide versatile reactivity. This makes it particularly valuable in the synthesis of specialized polymers and materials.

Properties

CAS No.

109069-53-6

Molecular Formula

C9H3Cl2NO3

Molecular Weight

244.03 g/mol

IUPAC Name

5-isocyanatobenzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C9H3Cl2NO3/c10-8(14)5-1-6(9(11)15)3-7(2-5)12-4-13/h1-3H

InChI Key

QYAMZFPPWQRILI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)N=C=O)C(=O)Cl

Origin of Product

United States

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